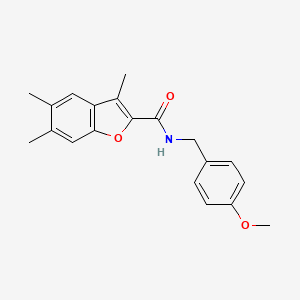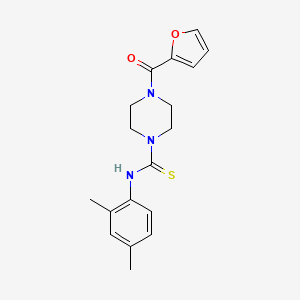![molecular formula C15H23NO B5768784 1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
1-[2-(mesityloxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(mesityloxy)ethyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases
Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . These compounds have shown potential in the treatment of various human diseases .
Inhibitory Activity Toward Dipeptidyl Peptidase-4 (DPP4)
The (S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitriles obtained were biologically evaluated for inhibitory activity toward dipeptidyl peptidase-4 (DPP4), a serine exopeptidase belonging to the S9B protein family . This enzyme cuts X-proline dipeptides from the N-terminus of polypeptides, such as chemokines, neuropeptides .
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
Pyrrolidine-based organocatalysts have been used in the asymmetric synthesis of complex molecular architectures . A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
Building Block in Organic Synthesis
Substituted chiral pyrrolidines represent one of the most common heterocyclic structural motifs that are present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and it characterizes the structure of many ligands .
Anti-Bacterial Activity
In a recent study, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice .
Propiedades
IUPAC Name |
1-[2-(2,4,6-trimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-13(2)15(14(3)11-12)17-9-8-16-6-4-5-7-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYNSFVUPCDRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)
![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
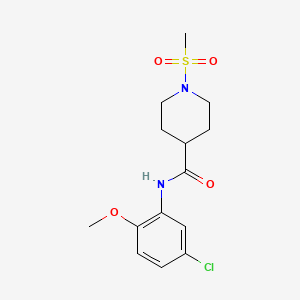
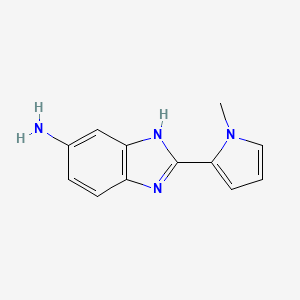
![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
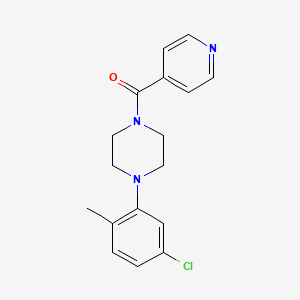
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
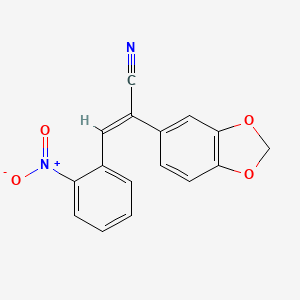
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
